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Introduction
Coumarin 545T (C545T), identified by its CAS number 155306-71-1, is a highly efficient green-

emitting fluorescent dye belonging to the coumarin family.[1][2][3] Its robust chemical structure,

featuring a benzothiazolyl group attached to a rigidized quinolizinone-coumarin backbone,

endows it with exceptional photophysical properties.[1] These characteristics, including high

fluorescence efficiency and excellent photostability, make it a valuable tool in a wide range of

applications, from organic light-emitting diodes (OLEDs) and laser dyes to fluorescent probes in

biological research.[2][4] This technical guide provides a comprehensive overview of the core

photophysical properties of Coumarin 545T, detailed experimental protocols for their

measurement, and a visual representation of the characterization workflow.

Core Photophysical Properties
The interaction of Coumarin 545T with light is dictated by its electronic structure. Upon

absorption of a photon of appropriate energy, the molecule transitions from its electronic

ground state (S₀) to an excited singlet state (S₁). The subsequent decay back to the ground

state can occur through radiative (fluorescence) or non-radiative pathways. The efficiency and

dynamics of these processes are highly dependent on the solvent environment.
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The key photophysical parameters of Coumarin 545T in various solvents are summarized in

the table below. It is important to note that "Coumarin 545" is often used interchangeably with

"Coumarin 545T" in the literature, and the data presented here corresponds to the compound

with CAS number 155306-71-1.

Solvent
Absorption
Max (λ_abs)
[nm]

Molar
Extinction
Coefficient
(ε)
[M⁻¹cm⁻¹]

Emission
Max (λ_em)
[nm]

Fluorescen
ce Quantum
Yield (Φ_f)

Fluorescen
ce Lifetime
(τ_f) [ns]

Tetrahydrofur

an (THF)
473[1] 5.8 x 10⁴ 506[1]

Data not

available

Data not

available

Methanol 460 5.3 x 10⁴ 510
Data not

available
~2.7[5]

Dimethyl

Sulfoxide

(DMSO)

470 5.7 x 10⁴ 525
Data not

available

Data not

available

Dimethylform

amide (DMF)
475

Data not

available
530

Data not

available

Data not

available

Ethyl Acetate

(EA)
465

Data not

available
515

Data not

available

Data not

available

Note: The fluorescence lifetime in methanol is estimated from the single-exponential decay

dynamics reported in the literature.[5]

Experimental Protocols
Accurate characterization of the photophysical properties of Coumarin 545T requires

standardized experimental procedures. The following protocols outline the methodologies for

key measurements.

UV-Visible Absorption Spectroscopy
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This technique is used to determine the absorption spectrum and the molar extinction

coefficient.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of Coumarin 545T in the desired solvent with a known

concentration (e.g., 1 mM).

Prepare a series of dilutions from the stock solution to obtain concentrations ranging from

approximately 1 µM to 20 µM.

Measurement:

Use a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the pure

solvent to be used as a reference.

Record a baseline spectrum with the solvent-filled cuvettes in both the sample and

reference beams.

Measure the absorbance spectra of each of the diluted Coumarin 545T solutions over a

relevant wavelength range (e.g., 350-600 nm).

Data Analysis:

The wavelength of maximum absorbance (λ_abs) is identified from the peak of the

absorption spectrum.

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), by

plotting absorbance at λ_abs versus concentration. The slope of the resulting linear fit

corresponds to ε.

Fluorescence Spectroscopy
This method is employed to measure the fluorescence emission spectrum.
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Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp),

excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

Sample Preparation: Prepare a dilute solution of Coumarin 545T in the desired solvent. The

absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid

inner filter effects.

Measurement:

Set the excitation wavelength to the absorption maximum (λ_abs) of Coumarin 545T in

the respective solvent.

Scan the emission monochromator over a wavelength range that covers the entire

emission profile (e.g., 480-700 nm).

Record the fluorescence intensity as a function of emission wavelength.

Data Analysis: The wavelength at which the fluorescence intensity is highest is the emission

maximum (λ_em).

Fluorescence Quantum Yield Determination (Relative
Method)
The fluorescence quantum yield is determined by comparing the fluorescence of the sample to

a standard with a known quantum yield.

Reference Standard: A well-characterized fluorescent standard with a known quantum yield

and absorption/emission in a similar spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄,

Φ_f = 0.54).

Procedure:

Prepare solutions of both the Coumarin 545T sample and the reference standard in their

respective solvents. The absorbance of both solutions at the chosen excitation wavelength

must be identical and below 0.1.
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Measure the corrected fluorescence emission spectrum for both the sample and the

reference standard under identical experimental conditions (excitation wavelength, slit

widths, etc.).

Integrate the area under the corrected emission spectra for both the sample (I_S) and the

reference (I_R).

Calculation: The quantum yield of the sample (Φ_f(S)) is calculated using the following

equation: Φ_f(S) = Φ_f(R) * (I_S / I_R) * (η_S² / η_R²) where Φ_f(R) is the quantum yield of

the reference, and η_S and η_R are the refractive indices of the sample and reference

solvents, respectively.

Fluorescence Lifetime Measurement (Time-Correlated
Single Photon Counting - TCSPC)
TCSPC is a sensitive technique for measuring fluorescence lifetimes in the nanosecond range.

Instrumentation: A TCSPC system including a pulsed light source (e.g., a picosecond laser

diode or a Ti:Sapphire laser), a sample holder, a fast and sensitive detector (e.g., a

microchannel plate photomultiplier tube), and timing electronics.

Procedure:

Excite the sample with short pulses of light at a wavelength near its absorption maximum.

The detector measures the arrival time of individual emitted photons relative to the

excitation pulse.

A histogram of the arrival times is built up over many excitation-emission cycles,

representing the fluorescence decay profile.

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to

determine the fluorescence lifetime(s) (τ_f). For a single exponential decay, the intensity (I)

as a function of time (t) is given by I(t) = I₀ * exp(-t/τ_f).

Experimental Workflow Visualization
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The following diagram illustrates the logical workflow for the comprehensive characterization of

the photophysical properties of Coumarin 545T.
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Workflow for photophysical characterization.

Conclusion
Coumarin 545T is a versatile and highly fluorescent dye with significant potential in various

scientific and technological fields. This guide provides a foundational understanding of its core

photophysical properties and the experimental methodologies required for their

characterization. The provided data, while not exhaustive, offers a solid starting point for

researchers and developers. Further investigation to fill the existing gaps in the photophysical

data, particularly regarding quantum yields and lifetimes in a broader range of solvents, will

undoubtedly enhance the utility and application of this promising fluorophore.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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